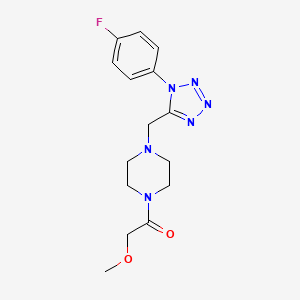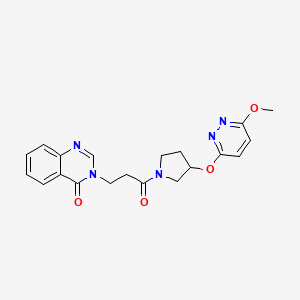
3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in diverse scientific fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring both quinazolinone and methoxypyridazine rings, endows it with intriguing chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a simplified route:
Formation of the Quinazolinone Core: : Begin with the condensation of anthranilic acid with formamide to yield quinazolin-4(3H)-one.
Substitution on the Quinazolinone: : Introduce a propyl chain via alkylation, forming 3-propylquinazolin-4(3H)-one.
Pyrrolidine Ring Introduction: : Attach the pyrrolidine ring using appropriate halogenated intermediates.
Methoxypyridazine Attachment: : Conclude by attaching the 6-methoxypyridazine group through nucleophilic substitution.
Industrial Production Methods
Scaling up to industrial production would necessitate optimizing each step to ensure high yield and purity while adhering to safety and environmental regulations. Continuous flow chemistry and catalytic methods can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxypyridazine ring, resulting in various oxidized derivatives.
Reduction: : Reduction may target the ketone group in the propyl chain, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
科学的研究の応用
Chemistry
This compound serves as a building block for synthesizing more complex molecules, aiding in drug discovery and the development of new materials.
Biology
It is a potential candidate for probing biological systems due to its ability to interact with various biological targets. Studies may focus on its binding affinity, cellular uptake, and bioactivity.
Medicine
Given its structural uniqueness, 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one could be explored for therapeutic applications, potentially offering novel treatments for diseases.
Industry
The compound’s chemical stability and reactivity make it suitable for industrial applications, including the synthesis of advanced polymers or as a catalyst in specific reactions.
作用機序
The mechanism by which this compound exerts its effects is complex, involving multiple molecular targets and pathways. Typically, it interacts with enzyme active sites or receptor proteins, altering their activity and, consequently, influencing biological processes. Specific pathways might involve signal transduction cascades or gene expression modulation.
類似化合物との比較
Similar Compounds
3-(3-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
3-(3-(3-(6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
3-(3-(3-(5-methylisoxazol-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Uniqueness
What sets 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is the methoxypyridazine moiety, which imparts distinctive electronic and steric properties, potentially enhancing its interaction with biological targets and improving its overall reactivity.
特性
IUPAC Name |
3-[3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-17-6-7-18(23-22-17)29-14-8-10-24(12-14)19(26)9-11-25-13-21-16-5-3-2-4-15(16)20(25)27/h2-7,13-14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIXWVRKMKKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771665.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2771666.png)
![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)
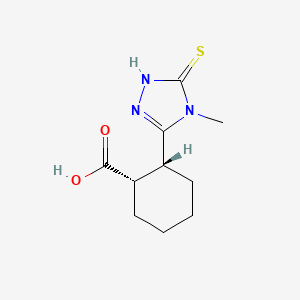
![3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2771672.png)
![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)
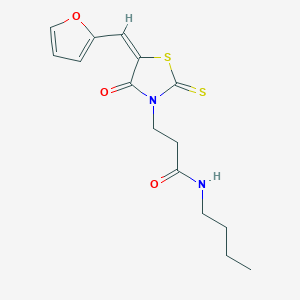
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2771675.png)
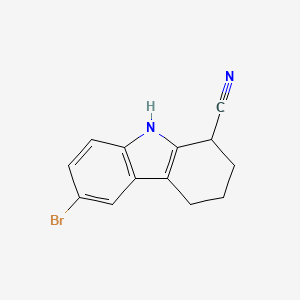
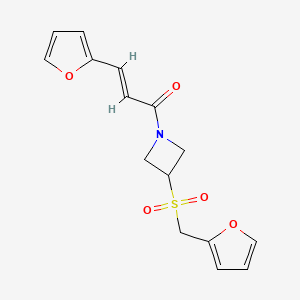
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2771679.png)
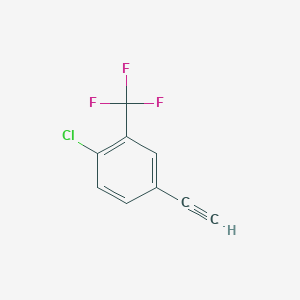
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
